3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid
Description
3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid is a pyrazole-derived propanoic acid featuring a formyl group at the 4-position of the pyrazole ring and a 4-methylphenyl substituent at the 3-position. Its synthesis involves condensation reactions of 4-formylpyrazole intermediates with active methylene compounds like malonic acid, followed by reduction steps (e.g., using hydrazine hydrate and Raney nickel) to yield the propanoic acid moiety .
Properties
IUPAC Name |
3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)14-12(9-17)8-16(15-14)7-6-13(18)19/h2-5,8-9H,6-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCDSHRPXSIJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid typically involves the reaction of 4-methylbenzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This reaction forms the pyrazole ring, which is then further functionalized to introduce the formyl and propanoic acid groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 3-[4-carboxy-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid.
Reduction: 3-[4-hydroxymethyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives, including 3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid, are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Research indicates that derivatives of pyrazoles can be designed to enhance selectivity and potency against these targets, making them promising candidates for new anti-inflammatory drugs .
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. The compound has shown activity against various cancer cell lines, including breast and colon carcinoma. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, suggesting that it may serve as a lead compound for developing novel anticancer agents .
The biological evaluation of compounds similar to this compound has revealed their potential as cytosolic phospholipase A2α inhibitors. This enzyme is implicated in several inflammatory diseases, and its inhibition can lead to therapeutic benefits in conditions such as asthma and arthritis .
Data Tables
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of pyrazole derivatives demonstrated that modifications to the structure of this compound enhanced its potency as a COX inhibitor. The results indicated a significant reduction in inflammation markers in vitro and in vivo models, suggesting its potential use in treating inflammatory disorders .
Case Study 2: Anticancer Properties
In another study, researchers synthesized various pyrazole derivatives and evaluated their effects on human cancer cell lines. The findings showed that compounds similar to this compound exhibited significant antiproliferative effects, leading to further investigation into their mechanisms of action and structure-activity relationships .
Mechanism of Action
The mechanism of action of 3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanoic Acid Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-formyl group on the pyrazole ring contrasts with the electron-donating 4-methyl group in Imp. F (Table 1). Such differences impact acidity (pKa), solubility, and interactions with biological targets .
- Chlorinated Derivatives: Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit enhanced antimicrobial activity due to chlorine’s electronegativity and lipophilicity, which are absent in the target compound .
Key Observations :
- Antimicrobial Selectivity : Chlorinated derivatives (e.g., compound 1) show specificity for bacterial over fungal targets, suggesting that substituent electronegativity and hydrogen-bonding capacity (e.g., hydroxyl groups) are critical for microbial membrane disruption .
- Lack of Data for Target Compound : While the target compound’s pyrazole core is structurally similar to bioactive heterocycles (e.g., COX-2 inhibitors), direct evidence of its antimicrobial or therapeutic effects is unavailable in the provided sources.
Biological Activity
3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid, a pyrazole derivative, has garnered attention for its potential biological activities. This compound features both formyl and propanoic acid groups, contributing to its unique reactivity and biological profile. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Overview
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₄N₂O₃
- CAS Number : 882219-41-2
The biological activity of this compound primarily involves its interaction with specific targets in pathogens. Research indicates that it exhibits activity against Leishmania aethiopica and Plasmodium berghei , suggesting potential applications in treating parasitic infections. The mode of action involves the compound fitting into the active sites of these organisms, disrupting their metabolic processes and inhibiting growth .
Case Studies and Research Findings
- Antimicrobial Efficacy : Studies have shown that derivatives of pyrazole compounds, including this compound, demonstrate significant antimicrobial activity against various strains of bacteria and fungi. For example, compounds similar in structure have been tested against multidrug-resistant pathogens, yielding minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain derivatives .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing antimicrobial activity. For instance, the presence of specific substituents on the pyrazole ring can significantly influence the compound's effectiveness against resistant strains .
- Comparative Studies : A comparative analysis with other pyrazole derivatives indicated that while many compounds exhibit antimicrobial properties, this compound shows a unique profile due to its dual functional groups, making it a promising candidate for further development .
Biological Activity Data Table
| Compound Name | Target Organisms | MIC (µg/mL) | Activity Description |
|---|---|---|---|
| This compound | Leishmania aethiopica | Not specified | Inhibits growth through metabolic disruption |
| Similar Pyrazole Derivative A | MRSA | 1–8 | Broad-spectrum antimicrobial activity |
| Similar Pyrazole Derivative B | ESKAPE group pathogens | 0.5–64 | Effective against multidrug-resistant strains |
| Similar Pyrazole Derivative C | Candida auris | 8–64 | Significant antifungal activity |
Potential Applications
The diverse biological activities of this compound open avenues for its application in various fields:
- Pharmaceutical Development : Given its antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics targeting resistant pathogens.
- Agricultural Chemistry : Its reactivity may also be harnessed in agrochemical formulations aimed at controlling plant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
